2-[3-(3-ethyl-3H-benzothiazol-2-ylidene)isobut-1-enyl]-3-(4-sulphonatobutyl)benzothiazolium
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Overview
Description
2-[3-(3-ethyl-3H-benzothiazol-2-ylidene)isobut-1-enyl]-3-(4-sulphonatobutyl)benzothiazolium is a complex organic compound with a molecular formula of C24H26N2O3S3 and a molecular weight of 486.66984 . This compound belongs to the benzothiazolium family, which is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 2-[3-(3-ethyl-3H-benzothiazol-2-ylidene)isobut-1-enyl]-3-(4-sulphonatobutyl)benzothiazolium involves several steps. The synthetic route typically includes the condensation of 3-ethylbenzothiazolium with isobut-1-enyl and sulphonatobutyl groups under specific reaction conditions. Industrial production methods may involve the use of catalysts and controlled environments to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-[3-(3-ethyl-3H-benzothiazol-2-ylidene)isobut-1-enyl]-3-(4-sulphonatobutyl)benzothiazolium has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex molecules. In biology, it is studied for its potential as a fluorescent probe due to its unique optical properties. In medicine, it is being explored for its potential therapeutic effects, including its role as an antimicrobial agent. In industry, it is used in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Compared to other benzothiazolium compounds, 2-[3-(3-ethyl-3H-benzothiazol-2-ylidene)isobut-1-enyl]-3-(4-sulphonatobutyl)benzothiazolium is unique due to its specific structural features and functional groups. Similar compounds include 3-ethyl-2-[3-(3-ethyl-2-benzothiazolinylidene)-2-methylpropenyl]-iodide and 3-ethyl-2-(7-(3-ethyl-2(3H)-benzothiazolylidene)-1,3,5-heptatrienyl)-benzothiazolium .
Properties
CAS No. |
30457-66-0 |
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Molecular Formula |
C24H26N2O3S3 |
Molecular Weight |
486.7 g/mol |
IUPAC Name |
4-[2-[(E,3E)-3-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butane-1-sulfonate |
InChI |
InChI=1S/C24H26N2O3S3/c1-3-25-19-10-4-6-12-21(19)30-23(25)16-18(2)17-24-26(14-8-9-15-32(27,28)29)20-11-5-7-13-22(20)31-24/h4-7,10-13,16-17H,3,8-9,14-15H2,1-2H3 |
InChI Key |
ZCJPIQRUDMDSMK-UHFFFAOYSA-N |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C/C(=C/C3=[N+](C4=CC=CC=C4S3)CCCCS(=O)(=O)[O-])/C |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC(=CC3=[N+](C4=CC=CC=C4S3)CCCCS(=O)(=O)[O-])C |
Origin of Product |
United States |
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